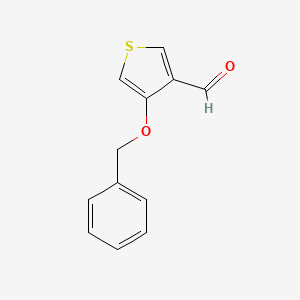![molecular formula C19H20FN3O4 B2979701 N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide CAS No. 850549-34-7](/img/structure/B2979701.png)
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide, also known as FK-866, is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes such as DNA repair, energy metabolism, and cell signaling. FK-866 has been studied extensively for its potential applications in cancer treatment and other diseases.
Applications De Recherche Scientifique
Potential in Treating a Range of Disorders
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide has shown promise in treating various disorders. According to Norman (2008), a compound with a similar structure is claimed to be effective in treating disorders like asthma, gastrointestinal diseases, pain, and depression. This suggests potential applications of this compound in these areas (Norman, 2008).
Antimicrobial Activity
Janakiramudu et al. (2017) explored the antimicrobial potency of similar compounds. Their study found that certain derivatives exhibited potent antimicrobial activity, indicating that this compound might have applications in combating bacterial and fungal infections (Janakiramudu et al., 2017).
Biophysical Research
In the field of biophysics, Alakoskela and Kinnunen (2001) and Mazères et al. (1996) used compounds structurally related to this compound as fluorescent probes in lipid bilayers. Their studies help in understanding membrane dynamics and interactions, suggesting that this compound could be useful in similar biophysical applications (Alakoskela & Kinnunen, 2001); (Mazères et al., 1996).
Larvicidal Activity
Gorle et al. (2016) synthesized derivatives of similar compounds and tested their larvicidal activity. Their findings indicated significant activity against larvae, suggesting potential applications of this compound in pest control or as an insecticide (Gorle et al., 2016).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of similar compounds. Atanassov et al. (2002), Huster et al. (2001), and Wang et al. (2016) explored different methods of synthesizing and analyzing structurally related compounds, providing insights that could be applicable to the synthesis and analysis of this compound (Atanassov et al., 2002); (Huster et al., 2001); (Wang et al., 2016).
Molecular Dynamics Studies
Filipe et al. (2011) conducted molecular dynamics studies on similar compounds, which can be useful for understanding the behavior of this compound at the molecular level (Filipe et al., 2011).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-15-7-5-14(6-8-15)18(22-9-11-27-12-10-22)13-21-19(24)16-3-1-2-4-17(16)23(25)26/h1-8,18H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAZKEGDIWUYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2979618.png)
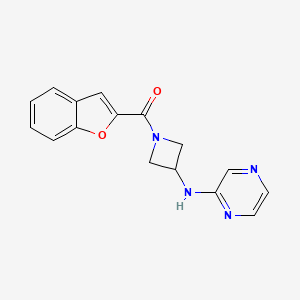
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979620.png)
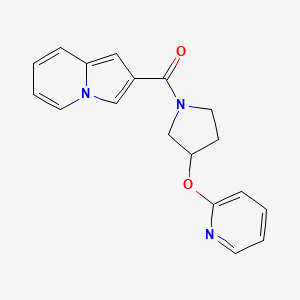
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2979625.png)
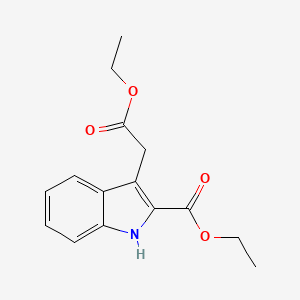
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979630.png)
![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2979631.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2979633.png)
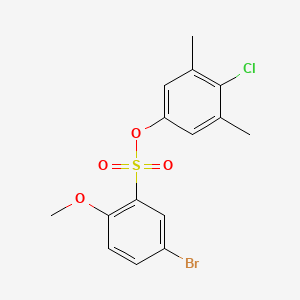
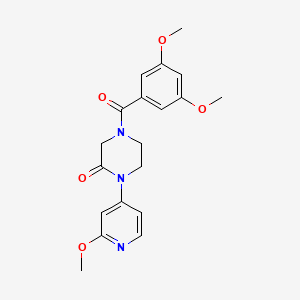
![5-[2-(2,4-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B2979636.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B2979637.png)
